

Comprehensive Technical Analysis: Umbralisib's Dual PI3K δ /CK1 ϵ Inhibition Mechanism

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Compound Focus: Umbralisib

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Introduction and Drug Overview

Umbralisib (RP5264/TGR-1202) represents a **novel therapeutic class** of kinase inhibitors that uniquely targets both **phosphoinositide 3-kinase delta** (PI3K δ) and **casein kinase 1 epsilon** (CK1 ϵ). This small molecule inhibitor was initially developed for treating relapsed or refractory lymphoid malignancies, particularly **marginal zone lymphoma** (MZL) and **follicular lymphoma** (FL). Unlike earlier PI3K inhibitors that faced significant clinical limitations due to toxicity profiles, **umbralisib's** distinct **molecular architecture** and **dual inhibition mechanism** contribute to its differentiated safety and efficacy profile. The drug received **accelerated FDA approval** in February 2021 but was subsequently withdrawn from the market in June 2022 due to emerging safety concerns regarding increased mortality risk observed in follow-up clinical trials. Despite this regulatory outcome, **umbralisib** remains a **compound of significant scientific interest** due to its unique mechanism of action and potential insights for future drug development targeting PI3K pathways [1] [2].

The development of **umbralisib** emerged from efforts to overcome limitations of earlier PI3K inhibitors such as idelalisib, duvelisib, and copanlisib, which demonstrated **substantial efficacy** in B-cell malignancies but were hampered by **immune-mediated toxicities** that limited their long-term use. These toxicities included **severe diarrhea/colitis**, **hepatotoxicity**, **pneumonitis**, and **infectious complications**, which were

attributed in part to the inhibition of multiple PI3K isoforms beyond PI3K δ , particularly PI3K γ . **Umbralisib** was specifically engineered to address these limitations through **enhanced isoform selectivity** and the novel incorporation of **CK1 ϵ inhibition** alongside PI3K δ targeting, creating a **distinct therapeutic profile** with potential immunomodulatory advantages [3] [4].

Molecular Pharmacology and Structural Characteristics

Dual Kinase Inhibition Mechanism

Umbralisib exhibits a **unique polypharmacology** by simultaneously inhibiting two distinct kinase targets with critical roles in B-cell pathophysiology:

- **PI3K δ Inhibition:** PI3K δ is a **lipid kinase** predominantly expressed in hematopoietic cells that plays a **central role** in B-cell receptor signaling, cellular proliferation, and survival. In malignant B-cells, PI3K δ signaling is often **constitutively active**, driving oncogenic progression and cellular survival. **Umbralisib** demonstrates **potent inhibition** of PI3K δ with a reported IC₅₀ of 14 nM, effectively suppressing this key survival pathway in malignant B-cells [3] [5].
- **CK1 ϵ Inhibition:** CK1 ϵ is a **serine/threonine protein kinase** involved in multiple cellular processes, including the **regulation of protein translation** and the **Wnt/ β -catenin signaling pathway**. Unlike PI3K δ , CK1 ϵ inhibition represents a **novel anticancer mechanism** that directly targets oncogenic protein synthesis. CK1 ϵ regulates the translation of key oncogenes such as **MYC**, **BCL2**, and **CCND1** (cyclin D1) through modulation of the eukaryotic translation initiation factor 4E (eIF4E). This dual targeting approach simultaneously disrupts **survival signaling** (via PI3K δ inhibition) and **oncogenic translation** (via CK1 ϵ inhibition) [3] [4].

Table 1: Kinase Inhibition Profile of **Umbralisib**

| Target | IC ₅₀ (nM) | Cellular Function | Role in Oncogenesis |
|---------------|-----------------------|--|--|
| PI3K δ | 14 | B-cell receptor signaling, proliferation, survival | Constitutively active in B-cell malignancies |

| Target | IC ₅₀ (nM) | Cellular Function | Role in Oncogenesis |
|--------|-----------------------|---|---|
| CK1ε | Not fully quantified | Protein translation, Wnt signaling regulation | Enhances translation of MYC, BCL2, CCND1 oncogenes |
| PI3Kα | >1400 | Insulin signaling, glucose homeostasis | Mutated in solid tumors; avoided for toxicity reduction |
| PI3Kβ | >756 | Platelet aggregation | Potential role in PTEN-deficient tumors |
| PI3Kγ | >120 | Immune cell function, inflammation | Inhibition associated with immune-mediated toxicity |

Structural Basis for Selectivity

Umbralisib demonstrates **remarkable isoform selectivity** within the PI3K family, which contributes significantly to its differentiated safety profile. Structural analyses reveal that **umbralisib** exhibits:

- **>1500-fold greater selectivity** for PI3Kδ over the α and β isoforms
- **≈225 times greater selectivity** for PI3Kδ over the γ isoform
- This **selectivity profile** is particularly important given the toxicities associated with inhibition of other PI3K isoforms, especially PI3Kγ which has been implicated in immune-mediated adverse events [3]

The **structural determinants** of this selectivity involve **umbralisib**'s unique chemical structure and its interactions with **non-conserved residues** within the ATP-binding pocket of PI3Kδ. Unlike earlier PI3K inhibitors, **umbralisib**'s molecular structure enables specific interactions with **isoform-specific regions** of the PI3Kδ binding site, minimizing off-target effects on other PI3K isoforms. This enhanced selectivity represents a significant **pharmacological advancement** over earlier generation PI3K inhibitors such as idelalisib and duvelisib, which exhibit less pronounced isoform selectivity and consequently higher rates of immune-mediated toxicities [5].

Functional Consequences of Dual Inhibition

Cellular and Signaling Effects

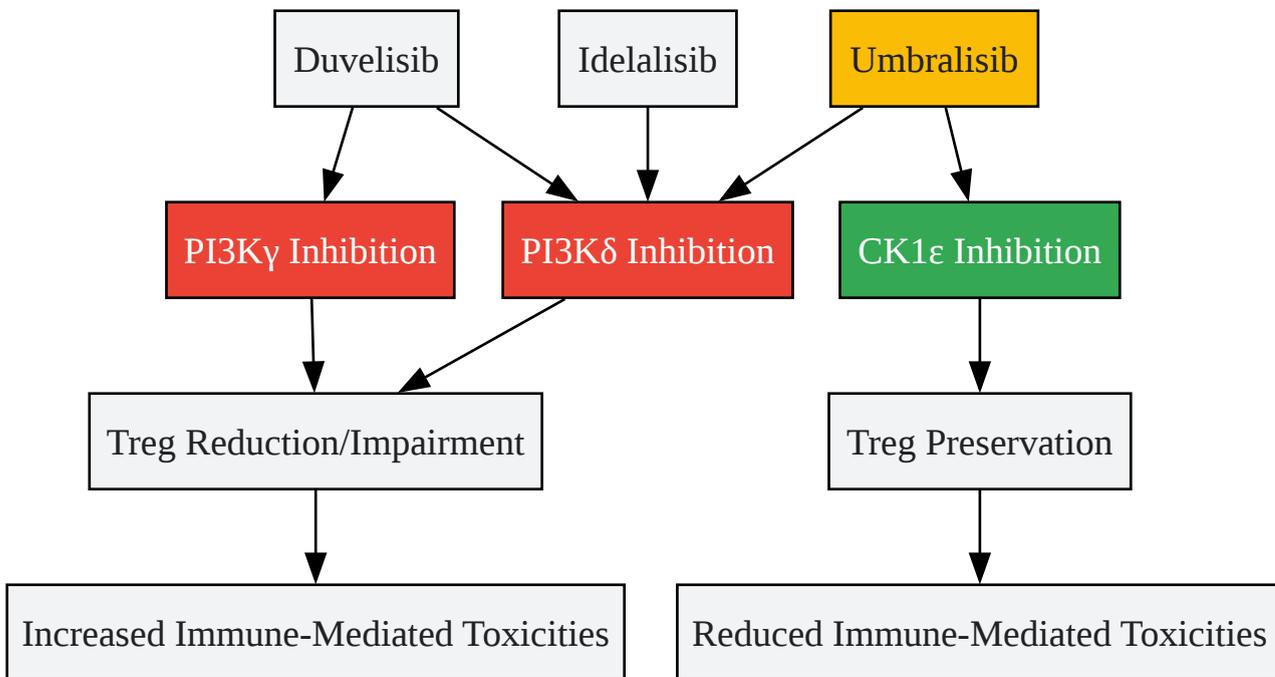
The simultaneous inhibition of PI3K δ and CK1 ϵ by **umbralisib** produces **synergistic antitumor effects** through multiple interconnected mechanisms:

- **Disruption of B-cell Receptor Signaling:** By inhibiting PI3K δ , **umbralisib** interferes with a **critical survival pathway** in malignant B-cells, leading to reduced proliferation and increased apoptosis. This effect is particularly pronounced in **lymphoid malignancies** where PI3K δ signaling is hyperactive [3] [6].
- **Modulation of Oncogenic Translation:** Through CK1 ϵ inhibition, **umbralisib** suppresses the translation of key oncogenes including **MYC**, **BCL2**, and **CCND1** (cyclin D1). This represents a **direct attack** on the molecular machinery driving malignant transformation and progression [3] [4].
- **Impairment of Malignant B-cell Trafficking:** **Umbralisib** inhibits **CXCL12-mediated cell adhesion** and **CCL19-mediated cell migration**, disrupting the homing and retention of malignant B-cells in supportive microenvironments. This effect limits access to **pro-survival signals** provided by the tumor microenvironment [6].

The convergence of these mechanisms results in **comprehensive suppression** of multiple oncogenic processes simultaneously, distinguishing **umbralisib** from single-mechanism inhibitors.

Immunomodulatory Effects and Treg Preservation

A particularly significant aspect of **umbralisib**'s mechanism is its **distinct immunomodulatory profile**, which differentiates it from other PI3K δ inhibitors:



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Diagram 1: Comparative Mechanisms of PI3K Inhibitors and Treg Effects

As illustrated in Diagram 1, **umbralisib** exhibits **differential effects on regulatory T cells** (Tregs) compared to other PI3K inhibitors:

- **Treg Preservation:** While idelalisib and duvelisib treatment leads to **reduced Treg numbers and function**, **umbralisib** treatment **sustains FoxP3+ Treg populations** in both normal human T-cells and CLL-associated T-cells. This preservation of Treg-mediated immunosuppressive function likely contributes to the **reduced incidence** of immune-mediated toxicities observed with **umbralisib** [4].
- **Mechanistic Basis for Treg Preservation:** The preservation of Treg function with **umbralisib** is attributed to its unique **CK1ε inhibition component**, which **disables Wnt signaling** through modulation of β-catenin. Since canonical Wnt signaling **negatively regulates** Treg function, its inhibition by **umbralisib's** action on CK1ε helps maintain Treg suppressive capacity even in the presence of PI3Kδ inhibition [4].
- **In Vivo Corroboration:** Studies in the Eμ-TCL1 adoptive transfer mouse model of CLL demonstrated that while all three PI3K inhibitors (idelalisib, duvelisib, and **umbralisib**) exhibited **similar antitumor**

efficacy, only **umbralisib**-treated mice maintained **Treg number and function** and showed **reduced immune-mediated toxicities** [4].

This immunomodulatory distinction represents a **significant advancement** in the therapeutic targeting of PI3K pathways, potentially uncoupling antitumor efficacy from treatment-limiting toxicities.

Experimental Evidence and Methodologies

Key Experimental Approaches

The characterization of **umbralisib**'s mechanism of action has employed diverse experimental methodologies:

- **Biochemical Kinase Assays:** Cell-free enzymatic assays quantifying **half-maximal inhibitory concentrations** (IC₅₀) against purified PI3K isoforms and CK1ε established **umbralisib**'s potency and selectivity profile [5].
- **In Vitro Functional Assays:** Studies evaluating **umbralisib**'s effects on **malignant cell proliferation**, **CXCL12-mediated cell adhesion**, and **CCL19-mediated cell migration** in lymphoma and leukemia cell lines demonstrated its multifunctional activity against B-cell malignancies [6].
- **Treg Polarization and Suppression Assays:** Isolation of naive CD4⁺ T cells from human blood followed by culture in **Treg-polarizing conditions** (IL-2, TGF-β1, CD3/CD28 stimulation) for 5 days, then assessment of Treg function through co-culture with autologous responder CD4⁺ T cells. These assays directly demonstrated **umbralisib**'s **preservation of Treg suppressive function** compared to other PI3K inhibitors [4].
- **In Vivo Models:** The Eμ-TCL1 adoptive transfer mouse model of CLL provided critical evidence of **umbralisib**'s **differential immunomodulatory effects** in a physiologically relevant context, demonstrating comparable antitumor efficacy to other PI3K inhibitors but with **reduced immune toxicity** and preserved Treg function [4].

Clinical Trial Evidence

Substantial clinical evidence supports **umbralisib**'s mechanism of action:

Table 2: Efficacy Outcomes from UNITY-NHL Phase Iib Trial

| Disease Type | Patients (n) | Overall Response Rate | Complete Response Rate | Median Progression-Free Survival | Median Duration of Response |
|----------------------------------|--------------|-----------------------|------------------------|----------------------------------|-----------------------------|
| Marginal Zone Lymphoma (MZL) | 69 | 49.3% | 15.9% | Not reached | Not reached |
| Follicular Lymphoma (FL) | 117 | 45.3% | 5.1% | 10.6 months | 11.1 months |
| Small Lymphocytic Lymphoma (SLL) | 22 | 50.0% | 4.5% | 20.9 months | 18.3 months |

The UNITY-NHL phase Iib trial demonstrated that **umbralisib** achieved **meaningful clinical activity** in heavily pretreated patients with indolent non-Hodgkin lymphoma, with **durable responses** observed across multiple lymphoma subtypes. The **median time to response** ranged from 2.7-4.6 months across different lymphoma types, indicating relatively rapid onset of action. Importantly, **tumor reduction** was observed in 86.4% of patients across the study population, providing tangible evidence of **umbralisib**'s antitumor effects in the clinical setting [7].

Clinical Translation and Safety Considerations

Therapeutic Applications and Efficacy

Umbralisib demonstrated **clinical efficacy** across multiple B-cell malignancies, leading to its initial accelerated approval for specific indications:

- **Marginal Zone Lymphoma:** In patients with relapsed or refractory MZL who received at least one prior anti-CD20-based regimen, **umbralisib** achieved an **overall response rate of 49.3%** with a

complete response rate of 15.9%. The median duration of response had not been reached at the time of reporting, indicating **durable disease control** [7].

- **Follicular Lymphoma:** In heavily pretreated patients with relapsed or refractory FL who had received at least two prior systemic therapies, **umbralisib** produced an **overall response rate of 45.3%** with median progression-free survival of **10.6 months** and duration of response of **11.1 months** [7].
- **Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma:** Although not ultimately approved for these indications, **umbralisib** showed substantial activity with an **overall response rate of 50%** in SLL patients and **median progression-free survival of 20.9 months** [7].

The efficacy of **umbralisib** across these diverse B-cell malignancies underscores the **therapeutic relevance** of its dual targeting mechanism in lymphoid cancers dependent on PI3K δ signaling and oncogenic protein translation.

Safety Profile and Regulatory Status

Despite its promising efficacy and novel mechanism, **umbralisib**'s clinical development encountered significant safety concerns:

- **Integrated Safety Analysis:** A comprehensive analysis of 371 patients across four clinical trials established the foundational safety profile of **umbralisib**. **Any-grade treatment-emergent adverse events** occurred in 98.7% of patients, with the most frequent being **diarrhea (52.3%)**, **nausea (41.5%)**, and **fatigue (31.8%)**. **Grade ≥ 3 adverse events** occurred in 50.9% of patients, most commonly **neutropenia (11.3%)**, **diarrhea (7.3%)**, and **elevated aminotransferases (5.7%)** [3].
- **Hepatotoxicity Profile:** Liver enzyme elevations occurred in 15-35% of patients in clinical trials, with **grade ≥ 3 elevations** in 5-8% of patients. These typically emerged within **4-12 weeks** of treatment initiation and generally resolved with dose modification. No instances of **clinically apparent acute liver injury** with jaundice were reported in clinical trials [1].
- **Immune-Mediated Toxicities:** The incidence of **immune-mediated adverse events** was notably lower with **umbralisib** compared to other PI3K inhibitors. Specifically, **noninfectious colitis** occurred in only 2.4% of patients, **pneumonitis** in 1.1%, and **severe cutaneous reactions** were rare [3].

- **Regulatory Withdrawal:** Despite initially promising safety data from earlier phase trials, longer follow-up in the **UNITY-CLL phase III trial** revealed a **potential increased risk of death** in patients receiving **umbralisib** compared to the control arm. This emerging safety signal led the FDA to withdraw approval of **umbralisib** in June 2022, with the determination that **risks outweighed benefits** for the approved indications [1] [2].

The trajectory of **umbralisib**'s clinical development highlights the **complex risk-benefit assessments** inherent in oncology drug development and underscores the importance of **long-term follow-up** even for mechanistically promising agents.

Conclusion and Future Perspectives

Umbralisib represents a **significant pharmacologic advancement** in the targeting of PI3K pathways in lymphoid malignancies through its unique **dual inhibition** of PI3K δ and CK1 ϵ . This mechanistic combination delivers **potent antitumor activity** while mitigating the **immune-mediated toxicities** that have limited earlier PI3K inhibitors, primarily through **preservation of regulatory T-cell function**. The compound's **enhanced isoform selectivity** further contributes to its differentiated safety profile.

Despite its withdrawal from the market due to long-term safety concerns, **umbralisib**'s mechanistic profile offers **valuable insights** for future drug development. The integration of **CK1 ϵ inhibition** with PI3K δ targeting represents a promising approach to uncoupling efficacy from toxicity in kinase inhibitor design. Further research exploring **alternative dosing strategies**, **combination regimens**, or **refined patient selection** may potentially leverage the unique mechanistic advantages of dual PI3K δ /CK1 ϵ inhibition while mitigating long-term risks.

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